

# Pharmacological Profile of (1S,2R)-Alicapistat (ABT-957): A Technical Guide

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## Compound of Interest

Compound Name: (1S,2R)-Alicapistat

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## Abstract

**(1S,2R)-Alicapistat** (ABT-957) is a potent, selective, and orally bioavailable small molecule inhibitor of calpain 1 and calpain 2.[1][2][3] Calpains are calcium-dependent cysteine proteases implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease. Overactivation of calpains contributes to the proteolytic cleavage of key neuronal proteins, leading to synaptic dysfunction and neuronal death. Alicapistat was developed as a potential therapeutic agent for Alzheimer's disease by targeting this pathological cascade. Although clinical development was discontinued due to insufficient central nervous system (CNS) penetration, the pharmacological profile of Alicapistat provides valuable insights for the development of future calpain inhibitors.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of Alicapistat, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic profile, and its effects on key signaling pathways relevant to neurodegeneration.

## Mechanism of Action

Alicapistat is a non-covalent, reversible inhibitor of the cysteine proteases calpain 1 ( $\mu$ -calpain) and calpain 2 (m-calpain).[7] These enzymes are ubiquitously expressed in the CNS and are activated by elevated intracellular calcium levels. In pathological conditions such as Alzheimer's disease, excitotoxicity and amyloid- $\beta$  (A $\beta$ ) deposition lead to sustained increases in intracellular calcium, resulting in the aberrant activation of calpains.

Activated calpains contribute to neurodegeneration through several mechanisms, including:

- **Cleavage of p35 to p25:** This leads to the dysregulation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of the tau protein.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.
- **Proteolysis of cytoskeletal proteins:** Calpains degrade essential structural proteins like spectrin, leading to compromised neuronal integrity.
- **Dysregulation of synaptic function:** Calpains can cleave synaptic proteins, impairing synaptic transmission and plasticity.

By inhibiting calpain 1 and 2, Alicapistat was designed to mitigate these detrimental effects, thereby protecting neurons from degeneration and preserving cognitive function.

## In Vitro Pharmacology

### Potency and Selectivity

Quantitative data on the inhibitory activity of Alicapistat against calpains and other proteases are summarized in the table below. While the IC<sub>50</sub> for calpain 1 is publicly available, the specific IC<sub>50</sub> for calpain 2 and detailed selectivity data against a broad panel of proteases remain proprietary to the developing company. However, literature suggests high selectivity for calpains over other cysteine proteases like cathepsins.[\[5\]](#)[\[12\]](#)

Target	(1S,2R)-Alicapistat (ABT-957) IC <sub>50</sub> (nM)	Reference
Human Calpain 1	395	<a href="#">[3]</a>
Human Calpain 2	Data not publicly available	-
Cathepsin B	Data not publicly available	-
Cathepsin K	Data not publicly available	-
Cathepsin L	Data not publicly available	-
Cathepsin S	Data not publicly available	-

## Experimental Protocol: In Vitro Calpain Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like Alicapistat against calpain, based on established methodologies.

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of Alicapistat against purified human calpain 1 and 2.

Materials:

- Recombinant human calpain 1 and calpain 2
- Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., Tris-HCl buffer containing CaCl<sub>2</sub> and a reducing agent like DTT)
- **(1S,2R)-Alicapistat** (ABT-957)
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- A stock solution of Alicapistat is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of Alicapistat are prepared in assay buffer to generate a range of test concentrations.
- In a 96-well microplate, the recombinant calpain enzyme is pre-incubated with the various concentrations of Alicapistat or vehicle control for a specified period at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by the addition of the fluorogenic calpain substrate.
- The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

- The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.
- The percentage of inhibition at each Alicapistat concentration is determined relative to the vehicle control.
- The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

## Pharmacokinetics

Alicapistat has been evaluated in several preclinical species and in Phase I clinical trials in humans.<sup>[2]</sup> It is orally bioavailable and exhibits dose-proportional exposure.<sup>[2]</sup>

Species	Administration	Tmax (h)	t1/2 (h)	Bioavailability (%)	Reference
Human	Oral	2 - 5	7 - 12	Data not available	<sup>[2]</sup>
Mouse	Oral / IV	Data not available	~6.0	>80	<sup>[3]</sup>
Rat	Oral / IV	Data not available	~6.0	>80	<sup>[3]</sup>
Dog	Oral / IV	Data not available	1.7	>80	<sup>[3]</sup>
Monkey	Oral / IV	Data not available	2.3	14	<sup>[3]</sup>

## Experimental Protocol: Rodent Pharmacokinetic Study

The following is a representative protocol for a pharmacokinetic study of an investigational drug like Alicapistat in rodents.

Objective: To determine the pharmacokinetic profile of Alicapistat following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats.

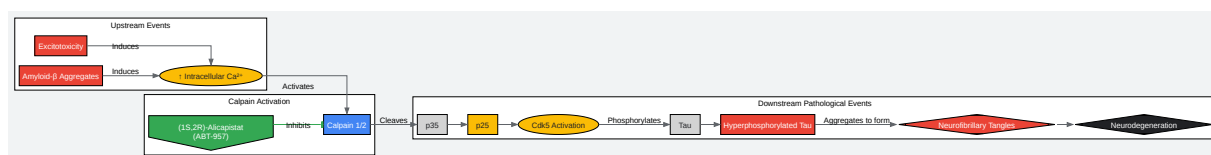
Procedure:

- Dosing:
  - Intravenous (IV): A cohort of rats receives a single bolus injection of Alicapistat (formulated in a suitable vehicle) into the tail vein.
  - Oral (PO): A separate cohort of rats receives a single dose of Alicapistat (formulated in a suitable vehicle) via oral gavage.
- Blood Sampling:
  - Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
  - Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation:
  - The blood samples are centrifuged to separate the plasma.
  - The resulting plasma samples are stored frozen until analysis.
- Bioanalysis:
  - The concentration of Alicapistat in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis:
  - The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
    - Maximum plasma concentration (C<sub>max</sub>)

- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t<sub>1/2</sub>)
- Clearance (CL)
- Volume of distribution (Vd)
- Oral bioavailability is calculated as  $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100\%$ .

## Signaling Pathway and Pharmacodynamics

The primary pharmacodynamic effect of Alicapistat is the inhibition of calpain activity, which in the context of Alzheimer's disease, is expected to modulate the downstream signaling cascade leading to tau pathology.



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Figure 1. Alicapistat's proposed mechanism in the calpain signaling cascade.

# Clinical Development and Rationale for Discontinuation

Alicapistat advanced to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[2] The studies demonstrated that Alicapistat was generally well-tolerated.[2] However, the clinical development was terminated because the concentrations of Alicapistat achieved in the cerebrospinal fluid (CSF) were insufficient to engage the target, calpain, at a level expected to produce a therapeutic effect.[4][5][6]

## Conclusion

**(1S,2R)-Alicapistat** (ABT-957) is a well-characterized, selective inhibitor of calpain 1 and 2 with favorable oral pharmacokinetic properties in preclinical species and humans. Its development provided a clinical proof-of-concept for targeting calpains in Alzheimer's disease. While Alicapistat itself did not proceed to later-stage clinical trials due to inadequate CNS exposure, the extensive preclinical and early clinical data generated for this compound remain a valuable resource for the ongoing development of novel calpain inhibitors with improved brain penetration for the treatment of neurodegenerative diseases. The challenge of achieving sufficient target engagement in the CNS remains a critical hurdle for this therapeutic class.

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